

AEE788 Off-Target Kinase Effects: A Technical Guide

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Compound of Interest		
Compound Name:	AEE788	
Cat. No.:	B1684443	Get Quote

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the off-target effects of **AEE788**, a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) families.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of AEE788?

A1: **AEE788** is a potent inhibitor of both the epidermal growth factor (EGF) and vascular endothelial growth factor (VEGF) receptor tyrosine kinase families.[1][2] Its primary targets include EGFR (HER1) and ErbB2 (HER2), as well as KDR (VEGFR2) and Flt-1 (VEGFR1).[2] [3]

Q2: Does **AEE788** inhibit other kinases besides its primary targets?

A2: Yes, **AEE788** exhibits activity against a range of other kinases, demonstrating off-target effects. The extent of this inhibition varies, with some kinases being potently inhibited while others are only weakly affected.[1]

Q3: How significant are the off-target effects of **AEE788**?

A3: The significance of off-target effects depends on the specific kinase and the concentration of **AEE788** being used. For instance, kinases like c-Abl and c-Src are inhibited at



concentrations similar to the inhibition of KDR, while others like PDGFR-β and c-Kit are only weakly inhibited at higher concentrations.[1] It is crucial to consider these off-target effects when designing experiments and interpreting results.

Q4: What experimental approaches can be used to determine the off-target effects of **AEE788**?

A4: A common method to determine off-target effects is to perform in vitro kinase assays against a broad panel of purified kinases. This approach, often referred to as a kinome scan, measures the inhibitory activity of the compound against a wide array of kinases, providing a selectivity profile.

Troubleshooting Guide

Issue: Unexpected cellular phenotype observed after **AEE788** treatment, not explainable by EGFR/VEGFR inhibition alone.

Possible Cause: This could be due to the off-target inhibition of other kinases by **AEE788**.

Troubleshooting Steps:

- Review the Kinase Selectivity Profile: Compare the concentration of AEE788 used in your experiment with the IC50 values for the off-target kinases listed in the data table below.
- Hypothesize Off-Target Involvement: Identify off-target kinases that are inhibited at the experimental concentration and could plausibly contribute to the observed phenotype.
- Validate Off-Target Effects:
 - Use more selective inhibitors for the suspected off-target kinases to see if they replicate the phenotype.
 - Employ genetic approaches, such as siRNA or CRISPR-Cas9, to deplete the suspected off-target kinase and assess if the **AEE788**-induced phenotype is rescued.
 - Perform a rescue experiment by overexpressing a drug-resistant mutant of the suspected off-target kinase.



Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of **AEE788** against a panel of ontarget and off-target kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.



Kinase Target	IC50 (nM)	Kinase Family	Reference
On-Target Kinases	_		
EGFR	2	Receptor Tyrosine Kinase	[1][2][3]
ErbB2 (HER2)	6	Receptor Tyrosine Kinase	[1][2][3]
KDR (VEGFR2)	77	Receptor Tyrosine Kinase	[1][2][3]
Flt-1 (VEGFR1)	59	Receptor Tyrosine Kinase	[2][3]
Off-Target Kinases			
c-Abl	52	Non-receptor Tyrosine Kinase	[3]
c-Src	61	Non-receptor Tyrosine Kinase	[3]
c-Fms	60	Receptor Tyrosine Kinase	[3]
ErbB4 (HER4)	160	Receptor Tyrosine Kinase	[3]
PDGFR-β	320	Receptor Tyrosine Kinase	[3]
Flt-4 (VEGFR3)	330	Receptor Tyrosine Kinase	[3]
Flt-3	730	Receptor Tyrosine Kinase	[3]
RET	740	Receptor Tyrosine Kinase	[3]
c-Kit	790	Receptor Tyrosine Kinase	[3]



c-Raf-1	2800	Serine/Threonine Kinase	[3]
c-Met	2900	Receptor Tyrosine Kinase	[3]
Cdk1/Cyc.B	8000	Serine/Threonine Kinase	[3]
Tek	2100	Receptor Tyrosine Kinase	[3]
IGF1-R	>10000	Receptor Tyrosine Kinase	[3]
Ins-R	>10000	Receptor Tyrosine Kinase	[3]
PKC-alpha	>10000	Serine/Threonine Kinase	[3]

Experimental Protocols In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of **AEE788** against a purified kinase.

Materials:

- Recombinant purified kinase
- Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
- AEE788 (dissolved in DMSO)
- ATP (radiolabeled [γ-³³P]ATP or unlabeled for non-radiometric methods)
- Kinase reaction buffer (composition varies depending on the kinase)
- 96-well assay plates



Scintillation counter or other detection instrument

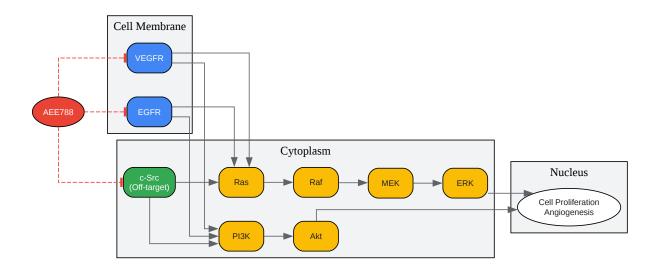
Procedure:

- Prepare **AEE788** Dilutions: Create a serial dilution of **AEE788** in DMSO. Further dilute these in the kinase reaction buffer to the desired final concentrations.
- Kinase Reaction Setup:
 - To each well of a 96-well plate, add the kinase reaction buffer.
 - Add the AEE788 dilution or DMSO (for the control).
 - Add the purified kinase enzyme.
 - Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.
- Initiate Kinase Reaction:
 - Add a mixture of the kinase substrate and ATP (containing a tracer amount of [γ -33P]ATP) to each well to start the reaction.
 - Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
- Quantify Kinase Activity:
 - Radiometric Assay: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper). Wash the filters to remove unincorporated [y-³³P]ATP. Measure the incorporated radioactivity on the filter using a scintillation counter.
 - Non-Radiometric Assays: Follow the specific detection method for the assay format used (e.g., fluorescence, luminescence, or absorbance measurement).
- Data Analysis:



- Calculate the percentage of kinase inhibition for each AEE788 concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the **AEE788** concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

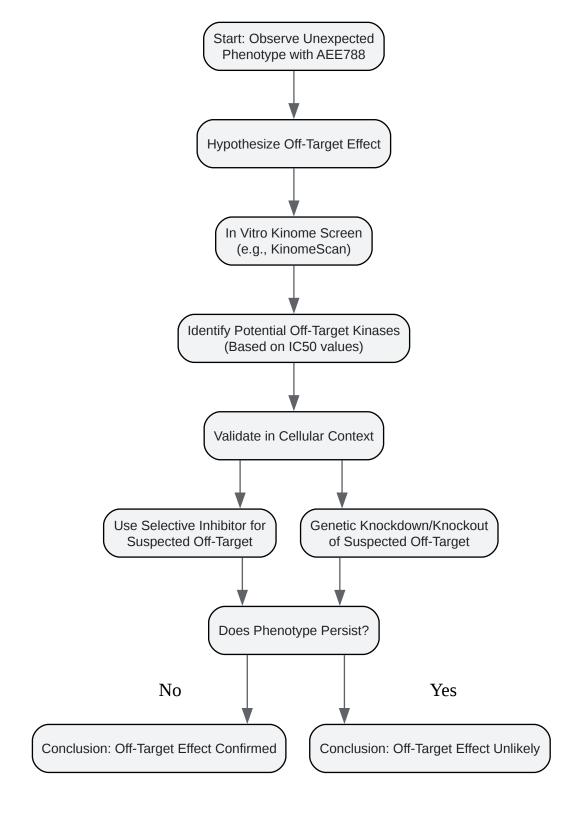
Visualizations



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Caption: **AEE788** Signaling Inhibition.





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Caption: Off-Target Effect Validation Workflow.



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